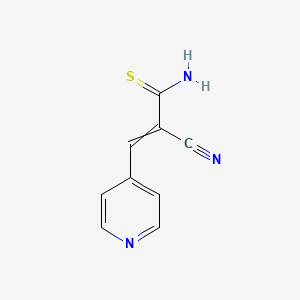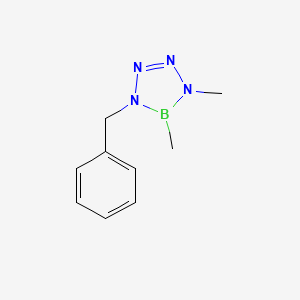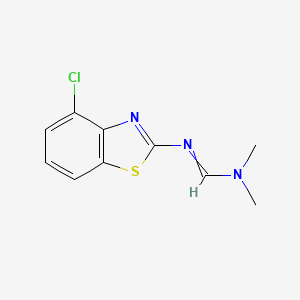![molecular formula C7H10Br2 B14317722 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane CAS No. 106988-84-5](/img/structure/B14317722.png)
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dibromo-1-methylbicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes two bromine atoms and a methyl group attached to a bicyclo[310]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cyclopropanation reactions based on carbenes and metallocarbenes . These methods are efficient but often require sophisticated and pre-functionalized starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like methyllithium.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Methyllithium: Used for substitution reactions to replace bromine atoms.
Major Products:
Substitution Products: When reacted with methyllithium, the major products are derivatives where bromine atoms are replaced.
Cycloaddition Products: The reaction with styrene yields exo- and endo-7-phenylbicyclo[4.2.0]oct-1-ene.
Applications De Recherche Scientifique
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for synthesizing bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure and reactivity make it valuable for constructing complex organic frameworks.
Material Science: The compound’s properties are explored for developing new materials with specific characteristics.
Mécanisme D'action
The mechanism of action for 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the strained bicyclic structure. The compound can generate reactive intermediates like 1,2-cyclohexadiene, which can further react with other molecules to form complex products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-methylbicyclo[3.1.0]hexane: A similar compound without the bromine atoms, used for comparison in thermophysical property studies.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different substituents, used in pharmaceutical applications.
Uniqueness: 6,6-Dibromo-1-methylbicyclo[31The compound’s ability to undergo specific substitution and cycloaddition reactions sets it apart from other similar bicyclic compounds .
Propriétés
Numéro CAS |
106988-84-5 |
|---|---|
Formule moléculaire |
C7H10Br2 |
Poids moléculaire |
253.96 g/mol |
Nom IUPAC |
6,6-dibromo-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Br2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
Clé InChI |
ZIWHXWXRWIUFKU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


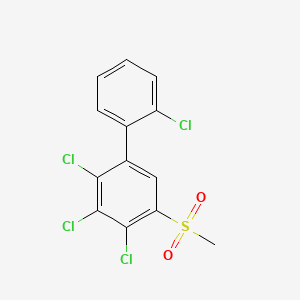


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)

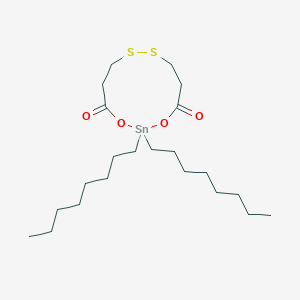
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
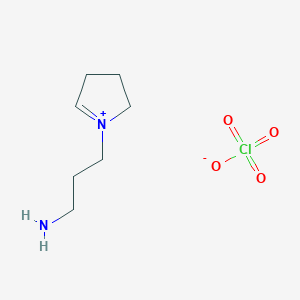
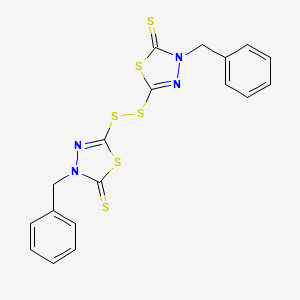

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
